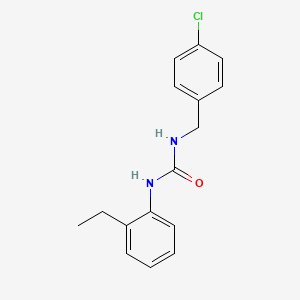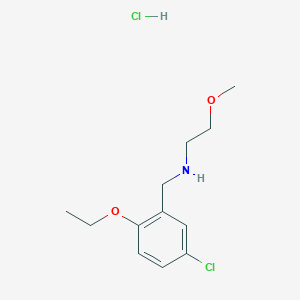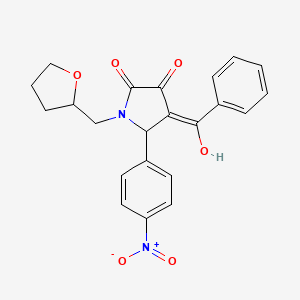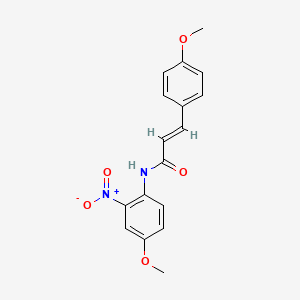
N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea, also known as CBE, is a synthetic compound used in scientific research as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that regulate pain, inflammation, and other physiological processes. By inhibiting FAAH, CBE can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
作用机制
N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea works by inhibiting the activity of FAAH, which breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound can increase the levels of these endocannabinoids in the body, leading to potential therapeutic benefits. Anandamide and 2-AG bind to cannabinoid receptors in the body, which are involved in regulating pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models and cell culture studies. It can increase the levels of endocannabinoids in the body, leading to reduced pain and inflammation. It can also affect the levels of other neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. Additionally, this compound has been shown to have anti-cancer properties in some studies.
实验室实验的优点和局限性
One advantage of using N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea in lab experiments is its specificity for FAAH inhibition, which allows researchers to study the effects of endocannabinoids without interfering with other physiological processes. Additionally, this compound has been shown to be effective in a variety of animal models and cell culture studies, indicating its potential therapeutic benefits. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea and its potential therapeutic benefits. One area of interest is its potential use in treating neurological disorders such as epilepsy, anxiety, and depression. Additionally, this compound could be studied in combination with other drugs or therapies to enhance its effectiveness. Further studies are also needed to determine the long-term safety and efficacy of this compound in humans.
合成方法
N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with 2-ethylphenylisocyanate, followed by purification and recrystallization. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea has been widely used in scientific research to study the role of endocannabinoids in various physiological processes and disease states. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have potential therapeutic effects in neurological disorders such as epilepsy, anxiety, and depression.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-2-13-5-3-4-6-15(13)19-16(20)18-11-12-7-9-14(17)10-8-12/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLDYQKCSFIVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![N-methyl-N-[(5-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5369284.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)
![4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)

![N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)
![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5369316.png)

![ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5369326.png)
![1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369327.png)

![methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5369344.png)